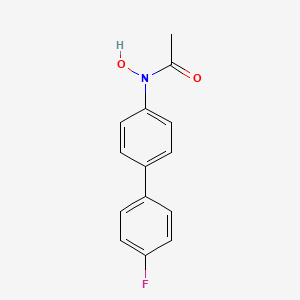
N-Hydroxy-4'-fluoro-4-acetylaminobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl is a hydroxamic acid derivative of biphenyl-4-amine, bearing N-hydroxy and N-acetyl substituents. This compound has garnered significant attention due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its role in carcinogenesis studies and its interactions with DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl typically involves the acetylation of 4’-fluoro-4-aminobiphenyl followed by N-hydroxylation. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The N-hydroxylation step can be carried out using hydroxylamine hydrochloride in the presence of a base like sodium acetate .
Industrial Production Methods
Industrial production methods for N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: It can be reduced back to 4’-fluoro-4-acetylaminobiphenyl.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-sulfate esters and other reactive intermediates.
Reduction: Regeneration of 4’-fluoro-4-acetylaminobiphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl has several scientific research applications:
Chemistry: Used as a model compound in studies of hydroxamic acids and their reactivity.
Biology: Investigated for its interactions with DNA and its role in mutagenesis and carcinogenesis.
Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of bladder cancer.
作用機序
The mechanism of action of N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl involves its metabolic activation to reactive intermediates, such as N-sulfate esters. These intermediates can form covalent adducts with DNA, leading to mutations and potentially carcinogenesis. The compound primarily targets deoxyguanosine residues in DNA, forming adducts that can disrupt normal cellular processes .
類似化合物との比較
Similar Compounds
- N-Hydroxy-4-acetylaminobiphenyl
- N-Hydroxy-2-acetylaminofluorene
- N-Hydroxy-4-chloroacetanilide
- N-Hydroxyphenacetin
Uniqueness
N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl is unique due to the presence of the fluoro substituent, which can influence its reactivity and interactions with biological molecules. This fluoro group can enhance the compound’s ability to form stable adducts with DNA, making it a valuable tool in carcinogenesis research .
特性
CAS番号 |
67764-20-9 |
|---|---|
分子式 |
C14H12FNO2 |
分子量 |
245.25 g/mol |
IUPAC名 |
N-[4-(4-fluorophenyl)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12FNO2/c1-10(17)16(18)14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9,18H,1H3 |
InChIキー |
HGGMLBWJBWVFRN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)O |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)O |
Key on ui other cas no. |
76299-95-1 |
同義語 |
N-hydroxy-4'-fluoro-4-acetylaminobiphenyl N-hydroxy-4-acetylamino-4'-fluorobiphenyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















